5-OxoETE-d7

Description

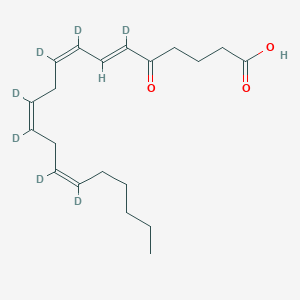

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |

InChI Key |

MEASLHGILYBXFO-BWRCDNCFSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Synonyms |

5-KETE-d7 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5-OxoETE-d7 in Advancing Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator derived from arachidonic acid, has garnered significant attention for its involvement in allergic diseases, inflammation, and cancer.[1][2] Its quantification in biological matrices presents a significant analytical challenge due to its low endogenous concentrations and complex sample matrix. This technical guide provides an in-depth overview of the function of 5-OxoETE and the critical role of its deuterated analog, 5-OxoETE-d7, as an internal standard in mass spectrometry-based lipidomics for reliable quantification.

The Biological Significance of 5-OxoETE

5-OxoETE is a powerful chemoattractant for a variety of inflammatory cells, with a particularly high potency for eosinophils.[2][3] It is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase (5-LO) pathway, through the action of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] The biological effects of 5-OxoETE are mediated through its specific G protein-coupled receptor, the OXE receptor (OXER1).

Activation of the OXE receptor by 5-OxoETE initiates a cascade of intracellular signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phospholipase C (PLC)/protein kinase C (PKC) pathways. These signaling cascades ultimately lead to various cellular responses, such as chemotaxis, degranulation, and the production of other inflammatory mediators.

The Function of this compound in Quantitative Lipidomics

Given the low physiological concentrations of 5-OxoETE, its accurate measurement requires highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the analytical process, from sample collection and preparation to instrumental analysis, is prone to variability that can significantly impact the accuracy and precision of quantification.

This is where deuterated internal standards, such as this compound, play an indispensable role. This compound is a synthetic analog of 5-OxoETE in which seven hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling renders it chemically identical to the endogenous analyte but with a distinct, higher mass.

The core function of this compound in lipidomics is to serve as an internal standard for quantitative analysis. By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it experiences the same processing and analytical variations as the endogenous 5-OxoETE. These variations include:

-

Extraction efficiency: Losses during sample extraction and purification steps.

-

Matrix effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting compounds from the biological matrix.

-

Instrumental variability: Fluctuations in injection volume and detector response.

By measuring the ratio of the signal intensity of the endogenous 5-OxoETE to that of the known amount of this compound, these variations can be normalized, leading to a highly accurate and precise quantification of the target analyte.

Quantitative Data for 5-OxoETE Analysis using this compound

The following tables summarize key quantitative parameters for the analysis of 5-OxoETE using its deuterated internal standard in LC-MS/MS.

Table 1: Mass Spectrometric Parameters for 5-OxoETE and 5-OxoETE-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-OxoETE | 317 | 203 | 18 |

| 5-OxoETE-d4 | 321 | 207 | 18 |

Note: The tetradeuterated analog (d4) is commonly cited in literature for this specific transition.

Table 2: Example Calibration Curve Parameters for Absolute Quantification

| Concentration (ng) | Response Ratio (5-OxoETE / 5-OxoETE-d4) |

| 0.0 | 0.000 |

| 0.05 | 0.028 |

| 0.1 | 0.059 |

| 0.2 | 0.115 |

| 0.5 | 0.290 |

| 1.0 | 0.579 |

| 2.5 | 1.450 |

| 5.0 | 2.900 |

| 10.0 | 5.800 |

This table represents a typical linear standard curve for the absolute quantification of 5-OxoETE.

Experimental Protocols

Protocol 1: Extraction of 5-OxoETE from Bronchoalveolar Lavage (BAL) Fluid

This protocol is adapted from methodologies used for the analysis of eicosanoids in biological fluids.

Materials:

-

BAL fluid sample

-

5-OxoETE-d4 internal standard solution (e.g., 1 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 500 µL of BAL fluid, add a known amount of 5-OxoETE-d4 internal standard (e.g., 1 ng).

-

Add 2 mL of MTBE.

-

Vortex vigorously for 1 minute.

-

Add 500 µL of water to induce phase separation.

-

Vortex for 20 seconds and then allow the phases to separate for 10 minutes at room temperature.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50, v/v).

Protocol 2: LC-MS/MS Analysis of 5-OxoETE

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Gradient to 95% B

-

12-15 min: Hold at 95% B

-

15.1-18 min: Return to 30% B for re-equilibration.

-

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-OxoETE: 317 -> 203

-

5-OxoETE-d4: 321 -> 207

-

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

Visualizations

Signaling Pathway of 5-OxoETE

Caption: 5-OxoETE signaling through the OXE receptor.

Experimental Workflow for 5-OxoETE Quantification

Caption: Workflow for 5-OxoETE quantitative analysis.

Conclusion

5-OxoETE is a critical lipid mediator in inflammatory and allergic responses, making its accurate quantification essential for both basic research and clinical applications. The use of a deuterated internal standard, this compound, is the gold standard for achieving reliable and reproducible results in mass spectrometry-based lipidomics. By compensating for analytical variability, this compound enables researchers to confidently measure the levels of this potent bioactive lipid, thereby advancing our understanding of its role in pathophysiology and facilitating the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 5-OxoETE-d7: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated eicosanoid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid (5-OxoETE-d7), including its chemical structure, properties, and its critical role as an internal standard in the quantitative analysis of its endogenous, non-deuterated counterpart, 5-OxoETE. This guide also delves into the biological significance of 5-OxoETE, detailing its signaling pathways and providing established experimental protocols for its extraction and quantification from biological matrices.

Chemical Structure and Properties of this compound

This compound is a deuterated analog of 5-OxoETE, a potent bioactive lipid mediator. The inclusion of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.[1][2][3]

Chemical Identity

| Property | Value |

| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid |

| Synonyms | 5-KETE-d7 |

| CAS Number | 1881277-29-7[1][4] |

| Molecular Formula | C₂₀H₂₃D₇O₃ |

| Molecular Weight | 325.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₇) |

| Formulation | A solution in ethanol |

Physicochemical Properties

| Property | Value |

| Solubility | DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 0.8 mg/ml |

| λmax | 279 nm |

| Storage | -80°C |

Biological Significance of 5-OxoETE

5-OxoETE is a potent, pro-inflammatory eicosanoid derived from the 5-lipoxygenase (5-LO) pathway metabolism of arachidonic acid. It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, and is implicated in the pathophysiology of allergic reactions, inflammation, and certain cancers. 5-OxoETE exerts its effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).

Signaling Pathways of 5-OxoETE via OXER1

The binding of 5-OxoETE to OXER1 initiates a cascade of intracellular signaling events, primarily through the activation of the Gαi/o protein. This leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and the activation of PKC isoforms.

-

Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and migration.

These signaling cascades culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 5-OxoETE in biological samples using mass spectrometry. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Extraction of 5-OxoETE from Biological Samples

The extraction method should be chosen based on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

3.1.1. Liquid-Liquid Extraction (LLE) from Bronchoalveolar Lavage (BAL) Fluid

This protocol is adapted from a method for measuring 5-OxoETE in BAL fluid.

-

Sample Collection: Collect BAL fluid and immediately add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) to prevent ex vivo eicosanoid formation.

-

Internal Standard Spiking: To a 500 µL aliquot of the BAL fluid, add a known amount of this compound (e.g., 1 ng) in ethanol.

-

Extraction:

-

Add 4 volumes of methyl-t-butyl ether (MTBE) to the sample.

-

Vortex vigorously for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.

-

-

Solvent Evaporation:

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 5% ethanol in hexanes).

3.1.2. Solid-Phase Extraction (SPE) from Plasma or Serum

This is a general protocol for the extraction of eicosanoids from plasma or serum.

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add an antioxidant (e.g., BHT to a final concentration of 0.005%) to prevent auto-oxidation.

-

Add a known amount of this compound.

-

Acidify the sample to pH 3.5 with 2M hydrochloric acid.

-

Let the sample sit at 4°C for 15 minutes.

-

Centrifuge to remove any precipitate.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.

-

-

Sample Loading:

-

Apply the pre-treated sample to the conditioned SPE cartridge at a flow rate of approximately 0.5 mL/minute.

-

-

Washing:

-

Wash the cartridge with 10 mL of deionized water.

-

Wash with 10 mL of a water:ethanol (85:15, v/v) solution.

-

Wash with 10 mL of hexane.

-

-

Elution:

-

Elute the eicosanoids with 10 mL of ethyl acetate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Quantification of 5-OxoETE

This protocol outlines a general method for the quantification of 5-OxoETE using this compound as an internal standard by LC-MS/MS.

3.2.1. Chromatographic Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.02% (v/v) formic acid.

-

Mobile Phase B: Methanol with 0.02% (v/v) formic acid.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. A representative gradient is as follows: 0-1 min (60% B), 2-12 min (80% B), 13-18 min (100% B), and 19-24 min (60% B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3.2.2. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-OxoETE: Monitor the transition of the precursor ion [M-H]⁻ at m/z 317 to a specific product ion, for example, m/z 203.

-

This compound: Monitor the transition of the precursor ion [M-H]⁻ at m/z 324 (or m/z 321 for a tetradeuterated standard) to a specific product ion, for example, m/z 207.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.

3.2.3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 5-OxoETE to the peak area of this compound against the concentration of the 5-OxoETE standards.

-

Quantify the amount of 5-OxoETE in the biological samples by interpolating the peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers investigating the role of 5-OxoETE in health and disease. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring similar behavior during sample processing and analysis, which is crucial for accurate quantification. The detailed signaling pathways of 5-OxoETE highlight its importance as a mediator of inflammation and a potential therapeutic target. The experimental protocols provided in this guide offer a robust framework for the reliable measurement of 5-OxoETE in various biological matrices, enabling further elucidation of its physiological and pathological roles.

References

- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated 5-OxoETE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance and application of deuterated 5-Oxo-eicosatetraenoic acid (5-OxoETE). Primarily, deuterated 5-OxoETE serves as a critical internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in biological samples. This guide will cover the biological context of 5-OxoETE, the utility of its deuterated analog in quantitative analysis, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to 5-OxoETE: A Potent Lipid Mediator

5-OxoETE is a metabolite of arachidonic acid, produced via the 5-lipoxygenase (5-LO) pathway.[1][2] It is a potent chemoattractant for eosinophils, neutrophils, basophils, and monocytes, playing a significant role in inflammatory and allergic responses.[2][3] Its involvement in conditions such as asthma, cancer, and cardiovascular disease is an active area of research.[2] Given its potent biological activities at low concentrations, highly sensitive and accurate methods are required for its quantification in biological matrices.

The Role of Deuterated 5-OxoETE in Quantitative Analysis

The primary biological significance of deuterated 5-OxoETE lies in its application as an internal standard in mass spectrometry-based quantitative assays. Stable isotope-labeled internal standards (SIL-IS), such as deuterated 5-OxoETE, are considered the gold standard in bioanalysis for several reasons:

-

Correction for Sample Loss: It mimics the analyte of interest during sample extraction and processing, allowing for accurate correction of any material loss.

-

Compensation for Matrix Effects: Co-elution with the endogenous analyte helps to normalize for ion suppression or enhancement in the mass spectrometer's ion source, a common issue in complex biological samples.

-

Improved Accuracy and Precision: By providing a reliable reference point, it significantly enhances the robustness and reproducibility of the quantitative method.

A commonly used form is a tetradeuterated analog, 5-oxo-[11,12,14,15-²H]ETE, which has been successfully used to develop highly sensitive assays for 5-OxoETE.

Quantitative Data Presentation

The use of deuterated 5-OxoETE as an internal standard is central to its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key quantitative parameters from a published method.

| Parameter | Endogenous 5-OxoETE | Deuterated 5-OxoETE (Internal Standard) |

| Chemical Name | 5-oxo-6,8,11,14-eicosatetraenoic acid | 5-oxo-[11,12,14,15-²H]eicosatetraenoic acid |

| Parent Ion (m/z) | 319 | 323 |

| Fragment Ion (m/z) | 203 | 207 |

| Assay Sensitivity | ≤20 pg/sample | Not Applicable |

Experimental Protocols

This section details a generalized protocol for the quantification of 5-OxoETE in biological samples using a deuterated internal standard, based on established methodologies.

Sample Preparation and Extraction

-

Sample Collection: Collect biological fluids (e.g., plasma, bronchoalveolar lavage fluid) or cell culture media.

-

Internal Standard Spiking: Add a known amount of deuterated 5-OxoETE solution to the sample at the beginning of the extraction process.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol, acetonitrile).

-

Solid-Phase Extraction (SPE): Further purify and concentrate the sample using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the sample.

-

Wash the cartridge with a low-percentage organic solvent to remove impurities.

-

Elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Endogenous 5-OxoETE: m/z 319 → 203

-

Deuterated 5-OxoETE: m/z 323 → 207

-

-

-

Quantification: The concentration of endogenous 5-OxoETE is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve.

Visualizations: Pathways and Workflows

Biosynthesis and Signaling of 5-OxoETE

The following diagram illustrates the biosynthetic pathway of 5-OxoETE from arachidonic acid and its subsequent signaling through the OXE receptor to elicit inflammatory responses.

References

- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

The Role of 5-Oxo-Eicosatetraenoic Acid (5-OxoETE) in Neutrophil and Eosinophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxo-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a critical player in the activation of key innate immune cells, particularly neutrophils and eosinophils. By signaling through its specific G protein-coupled receptor, OXER1, 5-OxoETE orchestrates a range of pro-inflammatory responses, including chemotaxis, calcium mobilization, and degranulation. This technical guide provides an in-depth overview of the current understanding of 5-OxoETE's role in neutrophil and eosinophil activation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating inflammatory diseases and exploring novel therapeutic targets.

Introduction to 5-OxoETE

5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] Its production is significantly upregulated during inflammatory conditions characterized by oxidative stress.[1][2] As a potent chemoattractant, 5-OxoETE plays a crucial role in recruiting neutrophils and eosinophils to sites of inflammation, thereby contributing to the pathogenesis of various inflammatory conditions, including asthma and allergic diseases.[3]

The OXER1 Receptor: The Gateway for 5-OxoETE Signaling

The biological effects of 5-OxoETE are primarily mediated by its high-affinity G protein-coupled receptor, OXER1 (also known as GPR170). OXER1 is highly expressed on the surface of human eosinophils and to a lesser extent on neutrophils, monocytes, and basophils. This differential expression pattern likely contributes to the pronounced sensitivity of eosinophils to 5-OxoETE. The interaction between 5-OxoETE and OXER1 initiates a cascade of intracellular signaling events that ultimately lead to cellular activation.

Signaling Pathways in Neutrophil and Eosinophil Activation

The binding of 5-OxoETE to OXER1 triggers signaling through pertussis toxin-sensitive Gi/o proteins. This leads to the activation of several downstream effector molecules, culminating in a range of cellular responses. The primary signaling pathways involved are outlined below.

Phospholipase C (PLC) Pathway

Activation of Gi/o proteins by the 5-OxoETE/OXER1 complex stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in the activation of both neutrophils and eosinophils.

Phosphoinositide 3-Kinase (PI3K) Pathway

The Gβγ subunits of the dissociated Gi/o protein can activate Phosphoinositide 3-Kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). The PI3K pathway is particularly important for regulating cell migration and chemotaxis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

5-OxoETE has also been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family. The activation of the ERK pathway can contribute to various cellular responses, including gene expression and cell survival.

Cellular Responses to 5-OxoETE

5-OxoETE elicits a spectrum of pro-inflammatory responses in both neutrophils and eosinophils. A summary of these responses and available quantitative data is presented in the tables below.

Neutrophil Activation

| Response | EC50 / Concentration | Key Findings | Reference |

| Chemotaxis | ~10 nM | Potent chemoattractant for neutrophils. | |

| Calcium Mobilization | ~10-100 nM | Induces a rapid and transient increase in intracellular calcium. | |

| Actin Polymerization | 10 nM | Stimulates a rapid and transient polymerization of actin, peaking at 20 seconds. | |

| CD11b Expression | 50 nM | Upregulates the surface expression of the adhesion molecule CD11b. | |

| Degranulation | Weak inducer | Weakly induces degranulation on its own. | |

| Superoxide Production | Weak inducer | Minimal induction of superoxide anion production. |

Eosinophil Activation

| Response | EC50 / Concentration | Key Findings | Reference |

| Chemotaxis | 1-10 nM | One of the most potent eosinophil chemoattractants described. | |

| Calcium Mobilization | ~10 nM | Induces a robust increase in intracellular calcium. | |

| Actin Polymerization | 0.7 nM | A more potent inducer of actin polymerization in eosinophils compared to other mediators. | |

| Degranulation | Modest inducer | Induces modest degranulation (e.g., release of eosinophil peroxidase and β-glucuronidase), which is significantly enhanced by cytokine priming (e.g., GM-CSF). | |

| L-selectin Shedding | Potent inducer | More potent than LTB4 in inducing L-selectin shedding. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of 5-OxoETE on neutrophil and eosinophil activation.

Isolation of Human Neutrophils and Eosinophils

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Enrichment: Isolate granulocytes using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.

-

Eosinophil and Neutrophil Separation:

-

Neutrophils: Can be further purified by negative selection using magnetic beads to deplete other cell types.

-

Eosinophils: Can be isolated from the granulocyte fraction using negative selection with anti-CD16 magnetic beads to remove neutrophils.

-

-

Cell Purity Assessment: Assess the purity of the isolated cell populations using flow cytometry or by staining cytospins with a differential stain (e.g., Wright-Giemsa).

Chemotaxis Assay (Boyden Chamber)

-

Chamber Preparation: Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).

-

Loading Chemoattractant: Add 5-OxoETE (or other chemoattractants) at various concentrations to the lower wells of the chamber.

-

Cell Seeding: Place the filter over the lower wells and add a suspension of isolated neutrophils or eosinophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).

-

Cell Staining and Counting: Remove the filter, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik).

-

Quantification: Count the number of migrated cells in several high-power fields using a light microscope.

Calcium Mobilization Assay (Fura-2 AM)

-

Cell Loading: Incubate isolated neutrophils or eosinophils with the ratiometric calcium indicator Fura-2 AM in a suitable buffer.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Baseline Measurement: Resuspend the cells in a calcium-containing buffer and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) using a fluorescence spectrophotometer or plate reader.

-

Stimulation: Add 5-OxoETE to the cell suspension and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio, followed by a chelating agent (e.g., EGTA) to determine the minimum ratio for calibration of the calcium concentration.

Actin Polymerization Assay

-

Cell Stimulation: Treat isolated neutrophils or eosinophils with 5-OxoETE for various time points (e.g., 0, 10, 20, 30, 60 seconds).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Staining: Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin conjugate (e.g., FITC-phalloidin).

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer. The increase in fluorescence intensity corresponds to an increase in F-actin content, indicating actin polymerization.

Degranulation Assay (β-hexosaminidase Release)

-

Cell Stimulation: Incubate isolated neutrophils or eosinophils with 5-OxoETE in the presence or absence of a priming agent (e.g., GM-CSF).

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Enzyme Assay:

-

Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.

-

Incubate to allow the enzyme to react with the substrate.

-

Stop the reaction and measure the absorbance of the product at a specific wavelength (e.g., 405 nm).

-

-

Quantification: Calculate the percentage of β-hexosaminidase release by comparing the absorbance of the supernatant from stimulated cells to that of a total cell lysate (representing 100% release).

Conclusion and Future Directions

5-OxoETE is a potent lipid mediator that plays a significant role in the activation of neutrophils and eosinophils, primarily through its interaction with the OXER1 receptor. The signaling pathways and cellular responses detailed in this guide highlight the importance of the 5-OxoETE/OXER1 axis in the context of inflammatory diseases. For drug development professionals, targeting this pathway with selective OXER1 antagonists presents a promising therapeutic strategy for conditions characterized by excessive neutrophil and eosinophil infiltration, such as severe asthma and other allergic disorders. Further research is warranted to fully elucidate the in vivo roles of 5-OxoETE and to develop clinically effective OXER1-targeted therapies.

References

- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced activation of neutrophils and eosinophils by novel indole OXE receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 5-OxoETE-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated eicosanoid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid (5-OxoETE-d7), covering its discovery as a crucial analytical tool, its chemical synthesis pathway, and its application in quantitative analysis. This document also details the biological context of its non-deuterated analogue, 5-OxoETE, including its biosynthetic pathway, signaling, and biological activities, to provide a complete picture for researchers in the field.

Introduction to 5-OxoETE and the Need for a Deuterated Standard

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2][3][4] Its discovery revealed a powerful chemoattractant for eosinophils, neutrophils, basophils, and monocytes, suggesting a significant role in allergic diseases such as asthma, as well as in cancer and other inflammatory conditions.[1] 5-OxoETE exerts its effects by binding to the highly selective G-protein coupled receptor, OXER1.

The investigation into the physiological and pathological roles of 5-OxoETE necessitated the development of sensitive and specific quantitative methods. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses. The accuracy of LC-MS-based quantification relies heavily on the use of stable isotope-labeled internal standards, which co-elute with the analyte of interest and compensate for variations in sample extraction, processing, and instrument response. This compound was developed for this purpose, serving as an ideal internal standard for the precise quantification of endogenous 5-OxoETE in biological samples.

Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid |

| CAS Number | 1881277-29-7 |

| Molecular Formula | C₂₀H₂₃D₇O₃ |

| Formula Weight | 325.5 |

| Purity | ≥99% deuterated forms (d₁-d₇) |

| Formulation | A solution in ethanol |

| UV Maximum | 279 nm |

| Solubility (PBS, pH 7.2) | Approx. 0.8 mg/mL |

Data sourced from Cayman Chemical product information.

Biological Synthesis and Signaling of 5-OxoETE

Understanding the biological role of 5-OxoETE is essential for interpreting quantitative data obtained using its deuterated standard.

Biosynthesis of 5-OxoETE

5-OxoETE is not a primary product of the 5-lipoxygenase pathway but is synthesized in a two-step process.

-

Formation of 5(S)-HETE : Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase (5-LO) to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE). This intermediate is then reduced to 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5(S)-HETE) by peroxidases.

-

Oxidation to 5-OxoETE : 5(S)-HETE is oxidized to 5-OxoETE by a microsomal NADP⁺-dependent enzyme called 5-hydroxyeicosanoid dehydrogenase (5-HEDH).

The activity of 5-HEDH is highly dependent on the intracellular ratio of NADP⁺ to NADPH. Conditions that increase this ratio, such as oxidative stress or the respiratory burst in phagocytes, dramatically enhance the synthesis of 5-OxoETE. This regulatory mechanism links the production of this potent chemoattractant directly to inflammatory and stress responses.

Caption: Biological synthesis pathway of 5-OxoETE from arachidonic acid.

Signaling Pathway and Biological Effects

5-OxoETE mediates its pro-inflammatory effects primarily through the OXER1 receptor, a Gαi/o-coupled receptor. Activation of OXER1 leads to downstream signaling cascades, including calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) pathway, and actin polymerization. These events culminate in a range of cellular responses, with particularly potent effects on eosinophils.

| Biological Response | Cell Type(s) | Potency (EC₅₀) |

| Calcium Mobilization | Neutrophils | ~2 nM |

| Actin Polymerization | Feline Eosinophils | ~0.7 nM |

| Chemotaxis | Neutrophils, Eosinophils | ~24 nM (feline leukocytes) |

EC₅₀ values can vary based on the specific assay conditions and cell types used.

Caption: Simplified signaling cascade of 5-OxoETE via the OXER1 receptor.

Total Chemical Synthesis of this compound

The development of a deuterated internal standard required a total chemical synthesis approach to precisely control the location and number of deuterium atoms. A key method for the synthesis of deuterated 5-OxoETE was published by Khanapure et al. in 1998. This synthesis involves the catalytic deuteration of a novel bisacetylenic precursor.

The general workflow involves:

-

Synthesis of a Bisacetylenic Precursor : A complex organic synthesis route is used to create a dithio acid precursor containing two triple bonds at the positions intended for deuteration (positions 11,12 and 14,15).

-

Catalytic Deuteration : The bisacetylenic precursor is subjected to hydrogenation using deuterium gas (D₂) in the presence of a Lindlar catalyst (a poisoned palladium catalyst). This reaction reduces the triple bonds to Z (cis) double bonds while adding deuterium atoms across them.

-

Subsequent Reactions : Further chemical modifications are performed to yield the final 5-oxo-eicosatetraenoic acid-d4 structure. While the commercially available standard is d7, this seminal paper describes the synthesis of a d4 analog. The additional deuterium atoms in the d7 standard are located at positions 6, 8, and 9.

Caption: Workflow for the total chemical synthesis of d4-5-OxoETE.

Experimental Protocols

Protocol: Chemical Synthesis of d4-5-OxoETE

This protocol is a summary of the deuteration step described by Khanapure et al. (1998).

-

Preparation : Dissolve the bisacetylenic dithio acid precursor (12 mg) in a 1:9 solution of ethyl acetate/hexane (12 mL) in a three-neck flask. Add 100 µg of 4-hydroxy-TEMPO in ethyl acetate (100 µL).

-

Inert Atmosphere : Purge the solution with argon gas. Connect the flask to a deuteration apparatus, evacuate the argon, and purge with deuterium gas. Repeat this vacuum-purge cycle three times.

-

Catalysis : Add Lindlar catalyst (5% Pd, 0.6 g) to the flask quickly.

-

Reaction : Stir the reaction mixture magnetically at 0-5 °C for 2 hours under a deuterium atmosphere.

-

Completion : Add more catalyst (0.3 g) and continue the deuteration for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up : Following the reaction, the deuterated intermediate is purified and carried on through subsequent steps to yield the final product.

Protocol: Quantification of 5-OxoETE using this compound by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of 5-OxoETE in biological samples.

-

Sample Preparation :

-

Thaw biological samples (e.g., cell culture supernatant, plasma, bronchoalveolar lavage fluid) on ice.

-

To a known volume or aliquot of the sample (e.g., 500 µL), add a precise amount of this compound internal standard (e.g., 1 ng).

-

Perform liquid-liquid extraction (e.g., with methyl-t-butyl ether) or solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL).

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the reconstituted sample onto a reverse-phase C18 column. Elute the analytes using a gradient of water and acetonitrile/methanol, both typically containing a small amount of acid (e.g., 0.02% acetic acid or 0.1% formic acid) to improve peak shape.

-

Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use the Multiple Reaction Monitoring (MRM) acquisition mode.

-

MRM Transitions : Set the instrument to monitor for specific precursor-to-product ion transitions for both endogenous 5-OxoETE and the this compound internal standard.

-

5-OxoETE (endogenous) : m/z 319 → [Product Ion] (e.g., m/z 203)

-

5-OxoETE-d4 (standard example) : m/z 323 → m/z 207

-

Note: The exact m/z of the d7-standard would be 326, and its fragmentation would be determined empirically. The d4 example is from published literature.

-

-

-

Quantification :

-

Integrate the peak areas for the MRM transitions of both the endogenous analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the absolute concentration of 5-OxoETE in the original sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated 5-OxoETE and a fixed amount of the internal standard.

-

Caption: Analytical workflow for quantifying 5-OxoETE with a deuterated standard.

Protocol: 5-HEDH Activity Assay

This protocol is to determine the capacity of cells or microsomes to synthesize 5-OxoETE from its precursor, 5-HETE.

-

Cell Preparation : Use either intact cells (e.g., 2.5 x 10⁶ cells/mL) or isolated microsomes (e.g., 50 µg protein/mL).

-

Cofactor Availability (for intact cells) : To maximize activity in intact cells, pre-incubate them for 5-10 minutes with an agent like phenazine methosulfate (PMS) to non-enzymatically convert intracellular NADPH to NADP⁺.

-

Reaction Initiation :

-

For microsomes , incubate with a known concentration of 5-HETE (e.g., 4 µM) and NADP⁺ (e.g., 100 µM).

-

For intact cells , add 5-HETE (e.g., 4 µM) to the cell suspension.

-

-

Incubation : Incubate at 37 °C for 20 minutes.

-

Reaction Termination : Stop the reaction by adding an equal volume of ice-cold methanol.

-

Analysis : Analyze the supernatant for the production of 5-OxoETE using LC-MS/MS or RP-HPLC with UV detection (λmax ≈ 280 nm).

Conclusion

This compound is an indispensable tool for researchers studying the role of the 5-lipoxygenase pathway in health and disease. Its development through total chemical synthesis has enabled the creation of robust and precise analytical methods for quantifying its endogenous, non-deuterated counterpart. By providing a reliable internal standard, this compound allows for the accurate determination of 5-OxoETE levels in complex biological matrices, facilitating a deeper understanding of its function as a potent inflammatory mediator in conditions like asthma, allergic reactions, and cancer. This guide provides the core technical information required for the synthesis, application, and biological interpretation of data related to this important eicosanoid.

References

understanding the metabolism of 5-OxoETE in vivo

An In-Depth Technical Guide to the In Vivo Metabolism of 5-OxoETE

Introduction

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is recognized as a powerful chemoattractant, particularly for eosinophils, and also exerts effects on neutrophils, basophils, and monocytes.[1] Its synthesis and activity are closely linked to inflammatory conditions, especially those characterized by oxidative stress, such as asthma, allergic diseases, and cancer.[1][2] Understanding the intricate in vivo metabolic pathways that govern the synthesis and inactivation of 5-OxoETE is critical for researchers, scientists, and drug development professionals seeking to modulate its activity for therapeutic benefit. This guide provides a comprehensive overview of 5-OxoETE metabolism, detailing the enzymatic processes, quantitative data, experimental methodologies, and signaling pathways involved.

Biosynthesis and Regulation of 5-OxoETE

The formation of 5-OxoETE is a two-step process initiated by the 5-LO pathway. First, arachidonic acid is converted to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). The final, rate-limiting step is the oxidation of 5-HETE.

Key Enzyme: The conversion of 5-HETE to 5-OxoETE is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , a microsomal enzyme that is highly selective for 5S-HETE. This enzyme requires NADP+ as an essential cofactor. 5-HEDH is found in a wide variety of cells, including inflammatory cells (neutrophils, eosinophils, monocytes, B lymphocytes), platelets, and structural cells like epithelial and endothelial cells.

Regulation by Oxidative Stress: The synthesis of 5-OxoETE is dramatically upregulated under conditions that favor the oxidation of NADPH to NADP+, thereby increasing the intracellular NADP+/NADPH ratio. Such conditions include:

-

Respiratory Burst: In phagocytic cells like neutrophils and eosinophils, the activation of NADPH oxidase during the respiratory burst leads to a rapid increase in NADP+ levels, shifting 5-HETE metabolism towards 5-OxoETE formation.

-

Oxidative Stress: Exposure to reactive oxygen species (e.g., H₂O₂) stimulates 5-OxoETE synthesis by increasing the NADP+/NADPH ratio.

-

Cell Death (Apoptosis): Neutrophils and tumor cells undergoing apoptosis show enhanced 5-OxoETE synthesis, which is linked to the associated oxidative stress.

Conversely, activation of the pentose phosphate pathway, which reduces NADP+ to NADPH, inhibits the formation of 5-OxoETE.

In Vivo Metabolic Pathways of 5-OxoETE

Once formed, 5-OxoETE is subject to several metabolic transformations that generally lead to a substantial loss of biological activity. The specific pathway depends on the cell type and the enzymes present.

-

Reduction to 5S-HETE: The 5-HEDH enzyme is reversible and can reduce 5-OxoETE back to 5S-HETE in the presence of NADPH. However, the forward reaction (oxidation) is generally favored.

-

ω-Oxidation: This is a major inactivation pathway in human neutrophils, catalyzed by LTB₄ 20-hydroxylase (CYP4F3). It results in the formation of 5-oxo-20-hydroxy-ETE (5-oxo-20-HETE). In murine macrophages, which lack significant 20-hydroxylase activity, ω-oxidation occurs at the ω-1 and ω-2 positions, yielding 18- and 19-hydroxy metabolites.

-

Reduction by Δ⁶-Reductase: Neutrophils contain a Ca²⁺/calmodulin-dependent Δ⁶-reductase that converts 5-OxoETE to 6,7-dihydro-5-oxo-8,11,14-eicosatrienoic acid (5-oxo-ETrE).

-

Metabolism by Lipoxygenases: 5-OxoETE can serve as a substrate for other lipoxygenases.

-

In platelets, 12-lipoxygenase converts it to 5-oxo-12(S)-HETE.

-

In eosinophils, 15-lipoxygenase metabolizes it to 5-oxo-15(S)-HETE.

-

-

Conjugation with Glutathione: In some cells, LTC₄ synthase can catalyze the addition of glutathione (GSH) to 5-OxoETE, forming 5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid (FOG₇).

-

Incorporation into Lipids: Like its precursor 5-HETE, 5-OxoETE can be esterified into the phospholipids of cellular membranes, particularly in neutrophils.

Biological Activity and Quantitative Data

The metabolism of 5-OxoETE is primarily a process of biological inactivation. Most of its metabolites exhibit significantly reduced potency in activating leukocytes compared to the parent molecule.

Data Presentation

Table 1: Relative Potency of Major 5-OxoETE Metabolites This table summarizes the biological potency of various metabolites relative to 5-OxoETE in activating neutrophils or eosinophils.

| Metabolite | Precursor Enzyme/Pathway | Relative Potency (%) | Biological Effect | Reference(s) |

| 5-OxoETE | 5-HEDH | 100 | Potent Agonist | **** |

| 5S-HETE | 5-HEDH (Reduction) | ~1 | Weak Agonist | |

| 5-oxo-20-HETE | CYP4F3 (ω-Oxidation) | ~1 | Weak Agonist | |

| 6,7-dihydro-5-oxo-ETE | Δ⁶-Reductase | 0.1 | Very Weak Agonist | |

| 5-oxo-12-HETE | 12-Lipoxygenase | 0 (No agonist activity) | Antagonist | |

| 5-oxo-15-HETE | 15-Lipoxygenase | <100 (less potent) | Agonist |

Table 2: In Vivo Concentrations of 5-OxoETE This table provides examples of 5-OxoETE levels detected in biological fluids, highlighting its presence under pathological conditions.

| Biological Sample | Animal Model / Condition | Concentration | Significance | Reference(s) |

| Bronchoalveolar Lavage (BAL) Fluid | Cats with experimentally induced asthma | Physiologically relevant levels detected | Implicates 5-OxoETE in asthma pathophysiology | |

| Serum | Human patients with Antiphospholipid Syndrome (APS) | Significantly elevated | Identified as a potential mediator of thrombosis | |

| Red Blood Cell Ghosts | In vitro model of oxidative stress (tBuOOH treated) | 8.5-fold increase in esterified 5-OxoETE | Demonstrates formation during lipid peroxidation |

Experimental Protocols for Analysis

The quantification of 5-OxoETE and its metabolites in biological samples requires highly sensitive and specific analytical methods due to their low endogenous concentrations.

Recommended Protocol: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Spike the biological sample (e.g., plasma, BAL fluid, cell supernatant) with a deuterated internal standard (e.g., 5-oxo-[²H₄]ETE) to correct for extraction losses and matrix effects.

-

Acidify the sample to protonate the eicosanoids.

-

Perform liquid-liquid extraction using an organic solvent such as ethyl acetate or a solid-phase extraction (SPE) protocol.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatography (UPLC/HPLC):

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) is typically used for separation.

-

Mobile Phase: A gradient elution is employed, commonly with water and acetonitrile or methanol containing a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometry (Tandem Quadrupole):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.

-

MRM Transitions (Example):

-

Endogenous 5-OxoETE: The quasimolecular anion [M-H]⁻ at m/z 317 is selected as the precursor. Collision-induced dissociation yields a characteristic product ion, for example, at m/z 203.

-

Internal Standard (5-oxo-[²H₄]ETE): The precursor ion at m/z 321 yields a product ion at m/z 207.

-

-

Quantification: The concentration of endogenous 5-OxoETE is determined by calculating the ratio of the peak area of the analyte's MRM transition to that of the internal standard.

-

Experimental Models

-

In Vitro Models: Primary human cells are frequently used.

-

Neutrophils and Eosinophils: Ideal for studying pathways active in inflammation. Cells are often stimulated with a calcium ionophore (A23187) to activate 5-LO, and phorbol myristate acetate (PMA) or H₂O₂ to induce oxidative stress and increase the NADP+/NADPH ratio.

-

Macrophages: Murine peritoneal macrophages have been used to identify novel ω-1 and ω-2 oxidation products.

-

B Lymphocytes: Cell lines (e.g., CESS) and primary tonsillar B cells are used to study the role of oxidative stress in 5-OxoETE production.

-

-

In Vivo Models: The choice of animal model is critical.

-

Rodents (Mouse, Rat): These common models are of limited use for studying the biological effects of 5-OxoETE as they lack an ortholog of the human OXE receptor (OXER1).

-

Feline Model: Cats possess an OXER1 ortholog with 75% identity to the human receptor. They have been shown to produce 5-OxoETE, and their granulocytes respond potently to it, making them a suitable model for diseases like asthma.

-

Zebrafish: This model has also been used to demonstrate in vivo leukocyte infiltration in response to 5-OxoETE.

-

Signaling Pathway

5-OxoETE exerts its biological effects by binding to a specific, high-affinity G protein-coupled receptor known as the OXE receptor (OXER1) .

-

Receptor Coupling: OXER1 couples to pertussis toxin-sensitive G proteins of the Gi/o family.

-

Downstream Events: Activation of the receptor leads to classic Gi-mediated signaling events:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP).

-

Activation of Phospholipase C (PLC).

-

PLC-mediated hydrolysis of PIP₂ into IP₃ and DAG.

-

IP₃-mediated release of Ca²⁺ from intracellular stores.

-

DAG- and Ca²⁺-mediated activation of Protein Kinase C (PKC).

-

Activation of downstream pathways such as the ERK/MAPK cascade.

-

-

Cellular Responses: This signaling cascade culminates in various cellular responses, including chemotaxis, calcium mobilization, actin polymerization, and degranulation.

Conclusion

The in vivo metabolism of 5-OxoETE is a tightly regulated process that dictates the magnitude and duration of its potent pro-inflammatory signals. The synthesis of 5-OxoETE is exquisitely sensitive to the cellular redox state, with oxidative stress serving as a powerful stimulus. Its subsequent metabolism through various pathways, primarily ω-oxidation, effectively terminates its biological activity. For professionals in research and drug development, a thorough understanding of these metabolic pathways, coupled with robust analytical methods and appropriate experimental models, is essential for elucidating the role of 5-OxoETE in disease and for designing novel therapeutic strategies that target this important lipid mediator.

References

5-OxoETE-d7: A Technical Guide to its Application as a Stable Isotope-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 5-OxoETE-d7 as a stable isotope-labeled internal standard for the accurate quantification of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator. This document provides a comprehensive overview of 5-OxoETE's biological significance, detailed experimental protocols for its analysis, and the principles underpinning the use of deuterated standards in mass spectrometry.

Introduction to 5-OxoETE and the Need for Accurate Quantification

5-OxoETE is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][2][3] It is formed by the oxidation of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a reaction that is dependent on the presence of NADP+.[1][2] As a potent chemoattractant for eosinophils and neutrophils, 5-OxoETE is implicated in a variety of inflammatory conditions, including asthma and allergic diseases. Given its biological potency and potential as a therapeutic target, the ability to accurately and reliably quantify its levels in biological matrices is of paramount importance for research and drug development.

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative bioanalysis using mass spectrometry. By incorporating stable isotopes such as deuterium (²H or D), these standards are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by a mass spectrometer, providing a mechanism to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. This compound, a deuterated analog of 5-OxoETE, serves this crucial role, enabling precise and accurate quantification.

Physicochemical Properties and Mass Spectrometric Data

A tetradeuterated analog of 5-OxoETE, such as 5-oxo-[11,12,14,15-²H₄]ETE, is commonly used as an internal standard. The deuterium labels provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled 5-OxoETE.

| Property | 5-OxoETE | This compound (tetradeuterated) |

| Chemical Formula | C₂₀H₂₈O₃ | C₂₀H₂₄D₄O₃ |

| Monoisotopic Mass | 316.2038 u | 320.2289 u |

| Precursor Ion (m/z) [M-H]⁻ | 315.2 | 319.2 (or 321 for other deuterated forms) |

| Product Ion (m/z) for MRM | 203 | 207 |

Biological Synthesis and Signaling Pathway of 5-OxoETE

5-OxoETE is synthesized from arachidonic acid through a multi-step enzymatic process. Its biological effects are mediated through a specific G protein-coupled receptor known as the OXE receptor (OXER1).

Experimental Protocols

Sample Preparation for 5-OxoETE Quantification

This protocol outlines a general procedure for the extraction of 5-OxoETE from biological samples, such as cell culture supernatants or plasma, prior to LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., plasma, cell supernatant)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The volume and concentration should be consistent across all samples and standards.

-

Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for 5-OxoETE Quantification

This section provides a typical methodology for the quantification of 5-OxoETE using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. The specific gradient profile should be optimized for the best separation.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Typically 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-OxoETE: Precursor ion (m/z) 315.2 → Product ion (m/z) 203

-

This compound: Precursor ion (m/z) 319.2 → Product ion (m/z) 207 (for a tetradeuterated standard)

-

-

Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve maximum sensitivity.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for the quantification of 5-OxoETE in a biological sample using this compound as an internal standard.

Data Presentation and Interpretation

The use of a stable isotope-labeled internal standard allows for the generation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of 5-OxoETE in unknown samples is then determined by interpolating their measured peak area ratios from this curve.

| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Can be in the low pg/mL range |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the potent inflammatory mediator 5-OxoETE. By compensating for analytical variability, its use as an internal standard in LC-MS/MS assays provides reliable data essential for advancing our understanding of inflammatory diseases and for the development of novel therapeutics. The methodologies and data presented in this guide offer a robust framework for researchers and scientists working in this critical area of drug discovery and development.

References

A Technical Guide to 5-OxoETE-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 5-Oxo-6,8,11,14-eicosatetraenoic acid-d7 (5-OxoETE-d7). This deuterated internal standard is an essential tool for the accurate quantification of its endogenous analogue, 5-OxoETE, a potent inflammatory mediator. This guide covers commercial sources, technical specifications, key signaling pathways, and detailed experimental protocols for its use in mass spectrometry-based research.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers catering to the research community. The following table summarizes the key quantitative data for their products, facilitating an informed selection for your specific research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation | Storage Temperature |

| Cayman Chemical | This compound | 1881277-29-7 | C₂₀H₂₃D₇O₃ | 325.5 | ≥99% deuterated forms (d₁-d₇) | A solution in ethanol | -80°C |

| Santa Cruz Biotechnology | This compound | 1881277-29-7 | C₂₀H₂₃D₇O₃ | 325.5 | Not specified | Not specified | Not specified |

| MedChemExpress | This compound | 1881277-29-7 | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: While Santa Cruz Biotechnology and MedChemExpress are listed as suppliers, detailed quantitative data on their product specifications were not as readily available in the public domain as for Cayman Chemical. Researchers are advised to consult the suppliers directly for the most current and complete product information.

The Role of 5-OxoETE in Inflammatory Signaling

5-OxoETE is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, playing a crucial role in the inflammatory response associated with conditions like asthma and other allergic diseases.[2][3] 5-OxoETE exerts its effects by binding to and activating the G protein-coupled receptor, OXE receptor (OXER1).[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as calcium mobilization, actin polymerization, and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Figure 1: Simplified signaling pathway of 5-OxoETE via the OXE receptor.

Experimental Protocol: Quantification of 5-OxoETE in Biological Samples using this compound and LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is crucial for the accurate and precise quantification of endogenous 5-OxoETE in complex biological matrices. The internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte of interest, correcting for variations in sample extraction, processing, and instrument response.

Materials

-

Biological sample (e.g., plasma, serum, cell culture supernatant, bronchoalveolar lavage fluid)

-

This compound internal standard solution (e.g., from Cayman Chemical)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or Strata-X)

-

Nitrogen evaporator or centrifugal vacuum concentrator

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL), add a precise amount of this compound internal standard (e.g., 1 ng). The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.

-

Protein Precipitation/Lysis: Add 4 volumes of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the eicosanoids, including 5-OxoETE and this compound, with 1 mL of methanol.

-

Drying: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient might be a 25-minute run starting at 20% B and ramping up to 95% B.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of eicosanoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (5-OxoETE) and the internal standard (this compound).

-

MRM Transitions:

-

5-OxoETE: The precursor ion [M-H]⁻ is m/z 317.2. A common product ion for quantification is m/z 113.1.

-

This compound: The precursor ion [M-H]⁻ is m/z 324.2. The corresponding product ion for quantification would be m/z 113.1 or another suitable fragment that retains the deuterium labels. Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard.

-

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of both 5-OxoETE and this compound.

-

Calculate the ratio of the peak area of 5-OxoETE to the peak area of this compound.

-

Generate a standard curve by analyzing known concentrations of a 5-OxoETE analytical standard spiked with a constant amount of this compound.

-

Determine the concentration of 5-OxoETE in the biological samples by interpolating the peak area ratios from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment for the quantification of 5-OxoETE in a biological sample using this compound as an internal standard.

Figure 2: Experimental workflow for 5-OxoETE quantification.

References

- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 5-OxoETE-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 5-OxoETE-d7, a deuterated analog of the potent bioactive lipid, 5-Oxo-eicosatetraenoic acid (5-OxoETE). Given its biological activity and use in sensitive analytical applications, adherence to strict safety and handling protocols is imperative. This document outlines the known properties, storage requirements, handling procedures, and biological context of this compound to ensure its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound is an isotopically labeled internal standard intended for the quantification of 5-OxoETE by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium atoms are located at the 6, 8, 9, 11, 12, 14, and 15 positions.[1][2]

Quantitative Data Summary:

| Property | Value | Source |

| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid | [1] |

| CAS Number | 1881277-29-7 | |

| Molecular Formula | C₂₀H₂₃D₇O₃ | |

| Formula Weight | 325.5 | |

| Purity | ≥99% deuterated forms (d1-d7) | |

| Formulation | A solution in ethanol | |

| Storage Temperature | -80°C | |

| Stability | ≥ 2 years at -80°C | |

| λmax | 279 nm |

Solubility Data:

| Solvent | Solubility |

| DMF | Miscible |

| DMSO | Miscible |

| Ethanol | Miscible |

| PBS (pH 7.2) | 0.8 mg/ml |

Data sourced from Cayman Chemical product information sheets.

Hazard Identification and Safety Precautions

Warning: This product is for research use only and is not for human or veterinary use. As with any chemical of unknown toxicity, this compound should be handled with caution. The biological activity of its non-deuterated counterpart, 5-OxoETE, as a potent chemoattractant for eosinophils and neutrophils, underscores the need to avoid direct contact, inhalation, and ingestion.

Recommended Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the ethanol solution. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound and solvent. |

| Body Protection | Laboratory coat. | Protects skin and clothing from accidental spills. |

| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | To be used if there is a risk of aerosolization. |

Handling and Storage Procedures

Receiving and Unpacking:

-

Upon receipt, visually inspect the package for any damage or leaks.

-

Wear appropriate PPE, including gloves and eye protection, during unpacking.

-

Confirm that the product and quantity match the order information.

Storage:

-

Store the vial upright at -80°C in a designated and clearly labeled freezer location.

-

Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

Preparation of Working Solutions:

-

Before opening, allow the vial to warm to room temperature to prevent condensation from entering the vial.

-

Briefly centrifuge the vial to ensure that the entire contents are at the bottom.

-

All dilutions and transfers should be performed in a chemical fume hood or a well-ventilated area.

-

Use accurately calibrated pipettes for preparing dilutions.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for the use of this compound in the quantification of endogenous 5-OxoETE in biological samples.

Materials:

-

Biological sample (e.g., bronchoalveolar lavage fluid, cell culture supernatant)

-

This compound solution

-

Extraction solvent (e.g., methyl-t-butyl ether)

-

LC-MS/MS system

Methodology:

-

Sample Preparation: Thaw the biological samples on ice.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 1 ng) to a defined volume of the biological sample (e.g., 500 µL).

-

Liquid-Liquid Extraction:

-

Add 4 volumes of ice-cold methyl-t-butyl ether to the sample.

-

Vortex vigorously for 15 minutes.

-

Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes at 4°C to separate the organic and aqueous layers.

-

-

Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-